REACTION_CXSMILES
|
[H-].C(O[Al](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].[O:19]1[CH2:24][CH2:23][CH2:22][CH2:21][C:20]1([C:30](OCC)=[O:31])[C:25]([O:27][CH2:28][CH3:29])=[O:26].C1COCC1>CCOCC>[OH:31][CH2:30][C:20]1([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:21][CH2:22][CH2:23][CH2:24][O:19]1 |f:0.1.2|
|
Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.79 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4-5 h
|
Duration
|
4.5 (± 0.5) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 20% NaHSO4 solution with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude isolate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel FCC (5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(OCCCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |